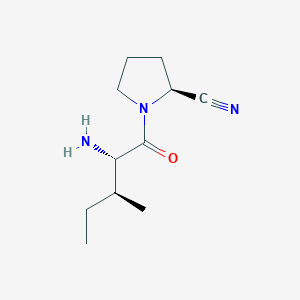

2-(s)Cyano-1-isoleucylpyrrolidine

Description

Contextualization within Peptide Mimetic Chemistry and Design Principles

Peptide mimetic chemistry, or peptidomimetics, is a field dedicated to the design and synthesis of molecules that mimic the structure and function of natural peptides. The primary goal is to overcome the inherent limitations of peptides as therapeutic agents, such as their susceptibility to enzymatic degradation and poor oral bioavailability. 2-(S)-Cyano-1-isoleucylpyrrolidine is a prime example of a peptidomimetic, specifically designed to interact with enzymes that recognize dipeptide substrates.

The design of this compound is rooted in several key principles of peptide mimetic chemistry. The pyrrolidine (B122466) ring serves as a rigid scaffold that mimics the backbone conformation of a peptide, specifically the proline residue. researchgate.netpharmablock.com This structural constraint helps to lock the molecule into a bioactive conformation, thereby increasing its affinity and selectivity for the target enzyme. nih.gov The isoleucyl portion of the molecule is designed to mimic the side chain of a natural amino acid, allowing it to fit into the specific binding pockets of the target enzyme.

The incorporation of a cyano (-C≡N) group is a critical feature. This electrophilic group can form a reversible covalent bond with a key serine residue in the active site of certain proteases, leading to potent and often prolonged inhibition. researchgate.net This mechanism-based inhibition is a hallmark of many successful enzyme inhibitors. The combination of a peptide-like recognition element (the isoleucyl group) and a reactive "warhead" (the cyano group) on a constrained scaffold (the pyrrolidine ring) exemplifies a sophisticated approach to rational drug design.

Historical Perspective of Pyrrolidine-Based Enzyme Inhibitors in Biochemical Sciences

The use of the pyrrolidine scaffold in enzyme inhibitors is not a recent development. The pyrrolidine ring is a core component of the natural amino acid proline, which plays a crucial role in the structure and function of many proteins and enzymes. pharmablock.comwikipedia.org This natural precedent has long inspired medicinal chemists.

Historically, the development of pyrrolidine-based inhibitors gained significant momentum with the discovery of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension. Captopril, one of the earliest and most successful ACE inhibitors, features a proline (a pyrrolidine-2-carboxylic acid) moiety that is critical for its binding to the enzyme. pharmablock.commdpi.com This success story highlighted the potential of the pyrrolidine scaffold in designing potent and selective enzyme inhibitors.

The field of dipeptidyl peptidase-4 (DPP-4) inhibitors represents another major chapter in the history of pyrrolidine-based inhibitors. wikipedia.org DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones. wikipedia.orgmdpi.com The discovery that cyanopyrrolidines could act as potent and selective inhibitors of DPP-4, first reported in 1995, was a significant breakthrough. nih.gov This led to an explosion of research in this area, culminating in the development of several blockbuster drugs for the treatment of type 2 diabetes, such as Vildagliptin and Saxagliptin, both of which are cyanopyrrolidine derivatives. researchgate.netnih.gov This history underscores the versatility and proven track record of the pyrrolidine core in the development of clinically important enzyme inhibitors.

Significance of 2-(S)-Cyano-1-Isoleucylpyrrolidine as a Probe in Enzymatic Studies

Beyond its potential therapeutic applications, 2-(S)-Cyano-1-isoleucylpyrrolidine and related cyanopyrrolidines serve as invaluable molecular probes for studying the structure and function of enzymes, particularly serine proteases like DPP-4. nih.govgoogle.com The specific and potent nature of their interaction with the target enzyme allows researchers to investigate various aspects of enzyme biology.

One of the primary uses of this compound as a probe is in the elucidation of enzyme mechanisms. The formation of a reversible covalent adduct with the active site serine residue can be studied using various biophysical techniques, such as X-ray crystallography and NMR spectroscopy. nih.gov These studies provide a detailed snapshot of the enzyme-inhibitor complex, revealing the precise molecular interactions that govern binding and inhibition. This information is crucial for understanding the catalytic mechanism of the enzyme and for designing next-generation inhibitors with improved properties.

Furthermore, these compounds are used to map the substrate specificity of proteases. By systematically varying the amino acid-mimicking side chain (in this case, isoleucine), researchers can determine which residues are preferred at different positions in the enzyme's binding pocket. This helps to build a comprehensive picture of the enzyme's substrate recognition profile.

The ability of cyanopyrrolidines to inhibit specific enzymes also makes them useful tools for studying the physiological roles of these enzymes. By inhibiting a particular enzyme in a cellular or animal model, scientists can observe the downstream biological consequences, thereby dissecting the enzyme's role in complex signaling pathways. For instance, the use of DPP-4 inhibitors has been instrumental in understanding the intricate biology of incretin hormones and glucose homeostasis. mdpi.comresearchgate.net

The hydrolytic metabolism of cyanopyrrolidine DPP-4 inhibitors has also been a subject of investigation, with studies showing that the conversion of the nitrile group to a carboxylic acid is a major metabolic pathway. nih.gov Interestingly, dipeptidyl peptidases themselves, including DPP-4 and DPP-2, have been implicated in this metabolic conversion. nih.gov This highlights the complex interplay between these inhibitors and their target enzymes.

Interactive Data Table: Properties of Selected Pyrrolidine-Based DPP-4 Inhibitors

| Compound | Key Structural Feature | Primary Target | Significance |

| 2-(S)-Cyano-1-isoleucylpyrrolidine | Isoleucyl side chain, cyanopyrrolidine core | Dipeptidyl Peptidase-4 (DPP-4) and other serine proteases | Research probe for studying enzyme mechanism and specificity. researchgate.net |

| Vildagliptin | Hydroxyadamantyl group, cyanopyrrolidine core | Dipeptidyl Peptidase-4 (DPP-4) | Clinically used drug for type 2 diabetes. researchgate.netnih.gov |

| Saxagliptin | Adamantylglycine, cyanopyrrolidine core with a fused cyclopropane (B1198618) ring | Dipeptidyl Peptidase-4 (DPP-4) | Clinically used drug for type 2 diabetes with high potency. researchgate.netnih.gov |

| Captopril | Proline (pyrrolidine-2-carboxylic acid) moiety, thiol group | Angiotensin-Converting Enzyme (ACE) | Early and successful example of a pyrrolidine-based enzyme inhibitor for hypertension. pharmablock.commdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H19N3O |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C11H19N3O/c1-3-8(2)10(13)11(15)14-6-4-5-9(14)7-12/h8-10H,3-6,13H2,1-2H3/t8-,9-,10-/m0/s1 |

InChI Key |

MWPYFGLASMUYAV-GUBZILKMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C#N)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C#N)N |

Synonyms |

2-(S)cyano-1-isoleucylpyrrolidine 2-cyano-1-isoleucylpyrrolidine |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control for 2 S Cyano 1 Isoleucylpyrrolidine and Its Analogues

Strategies for the Stereoselective Synthesis of the 2-(S)-Cyanopyrrolidine Core

The critical step in synthesizing the target compound is the stereoselective formation of the 2-(S)-cyanopyrrolidine scaffold. The chirality at the C2 position is paramount for biological activity.

A prevalent and practical strategy utilizes L-proline, a readily available and inexpensive chiral starting material. beilstein-journals.orgniscair.res.in This approach ensures the correct (S)-stereochemistry at the 2-position from the outset. The synthesis typically proceeds by first converting L-proline to L-prolinamide. The amide group is then dehydrated to yield the desired nitrile functionality. A common method involves acylation of L-prolinamide with an agent like chloroacetyl chloride, followed by dehydration using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or phosphorus oxychloride (POCl₃). researchgate.netgoogleapis.com

One documented synthesis path starts with the reaction of L-proline with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. beilstein-journals.orgresearchgate.net This intermediate is then converted to the corresponding amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. beilstein-journals.org The final step is the dehydration of this amide with a reagent like TFAA to produce the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. beilstein-journals.org This method avoids complex protection/deprotection steps and facilitates straightforward isolation. beilstein-journals.org An alternative one-pot procedure transforms the (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid directly to the nitrile by reaction with acetonitrile (B52724) in the presence of sulfuric acid. niscair.res.in

Approaches to Isoleucyl Moiety Introduction and Peptide Coupling Techniques

Once the 2-(S)-cyanopyrrolidine core (or a suitable precursor) is obtained, the next crucial step is the introduction of the L-isoleucyl moiety. This is achieved through standard peptide bond formation (amidation) between the secondary amine of the pyrrolidine (B122466) ring and the carboxyl group of a protected L-isoleucine derivative. mdpi.com

The fundamental principle of this coupling involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.net A wide array of coupling reagents has been developed to facilitate this reaction efficiently, minimizing side reactions and, crucially, preventing racemization of the chiral amino acid center. hepatochem.combachem.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC). hepatochem.compeptide.com These are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to enhance reaction rates and suppress racemization. bachem.com Water-soluble carbodiimides, like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are particularly useful for certain applications, including couplings in aqueous media. bachem.com

More advanced phosphonium (B103445) and aminium/uronium salt-based reagents offer high coupling efficiency and rapid reaction times, especially for sterically hindered amino acids. hepatochem.comsigmaaldrich.com Prominent examples include:

Phosphonium salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). peptide.comsigmaaldrich.com

Aminium/Uronium salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comsigmaaldrich.com

These modern reagents are often preferred for their ability to mediate difficult couplings with minimal side reactions. bachem.com The choice of base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also critical for the success of the coupling reaction. bachem.com Solid-phase peptide synthesis (SPPS) has also been employed for creating cyanopyrrolidine-containing peptides, where Fmoc-proline is loaded onto a resin, followed by dehydration and subsequent coupling steps. mdpi.com

| Reagent Class | Examples | Common Additives | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOSu | Widely used; DCC byproduct is insoluble; EDC is water-soluble. bachem.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | None required, but used with base (e.g., DIPEA) | High efficiency, good for hindered couplings and cyclizations. peptide.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, COMU | None required, but used with base (e.g., DIPEA, NMM) | Fast reaction rates, low racemization. peptide.comsigmaaldrich.com |

Derivatization and Functionalization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency, selectivity, and pharmacokinetic profile of DPP-IV inhibitors. These studies involve systematic modifications of the 2-(S)-cyano-1-isoleucylpyrrolidine scaffold. researchgate.net The pyrrolidine amide is a key moiety, and its substitution with an electrophile that can form a covalent adduct with the catalytic Ser630 is a common strategy. dovepress.com

Modifications of the Isoleucyl Side Chain

The amino acid side chain, which fits into the S2 subsite of the DPP-IV enzyme, plays a significant role in the inhibitor's potency and selectivity. nih.gov While L-isoleucine is a common choice, SAR studies have explored various other natural and unnatural amino acids at this position. researchgate.net Peptides with N-terminal amino acids that have bulky side chains have been noted for enhanced chemical stability and high inhibitory potency. mdpi.com The flexibility of alkyl chains can facilitate hydrophobic interactions at the active site. dovepress.com For instance, in related inhibitors, an aspartyl residue at the S2 position was found to be superior for efficacy compared to succinyl and glutamyl moieties. nih.gov

Chemical Alterations on the Pyrrolidine Ring System

Modifications to the pyrrolidine ring, which binds to the S1 pocket of the enzyme, are a key strategy for improving inhibitor properties. dovepress.com Introducing substituents onto the pyrrolidine ring can enhance stability and potency. For example, adding a fluoro group at the C-4 position of the 2-cyanopyrrolidine moiety has been shown to yield potent inhibitors with good selectivity and favorable pharmacokinetic profiles. dovepress.comresearchgate.net Aryl substitution at the C-4 position has also been noted to improve the stability and duration of action of DPP-IV inhibitors. dovepress.com These modifications aim to optimize interactions with key residues in the S1 subsite, such as Tyr662, Tyr666, and Asn710. nih.gov

| Modification Position | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C-4 | Fluoro group | Potent inhibition, good selectivity, and favorable pharmacokinetics. | dovepress.comresearchgate.net |

| C-4 | Aryl group | Improved stability and duration of action. | dovepress.com |

| C-2 | Boronic acid | Effective for DPP-IV inhibition (e.g., talabostat). | dovepress.com |

Molecular Mechanisms of Biological Interaction and Target Engagement

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

2-(s)-Cyano-1-isoleucylpyrrolidine belongs to the cyanopyrrolidine class of compounds, which are recognized as potent inhibitors of the serine protease Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. nih.gov DPP-IV is a crucial enzyme in glucose homeostasis as it is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov By inhibiting DPP-IV, these compounds prevent the inactivation of incretins, thereby potentiating their physiological effects. nih.govnih.gov The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. nih.govnih.gov

The inhibitory potency of cyanopyrrolidine derivatives has been quantified through detailed enzymatic kinetic studies. A notable example is the compound NVP-DPP728, an N-substituted-glycyl-2-cyanopyrrolidine derivative, which demonstrates slow-binding inhibition of DPP-IV. nih.gov Kinetic analysis of this closely related compound provides insight into the binding affinity of the 2-(s)-cyanopyrrolidine pharmacophore.

Studies on NVP-DPP728 revealed that it inhibits human DPP-IV amidolytic activity with a Ki of 11 nM. nih.gov The compound exhibits a rapid association rate (kon) and a slow dissociation rate (koff), which contributes to its high affinity and prolonged duration of action. nih.govnih.gov The dissociation half-life (t1/2) for the enzyme-inhibitor complex was determined to be approximately 10 minutes. nih.gov Furthermore, binding studies with purified bovine kidney DPP-IV showed that it bound 1 mole of the radiolabeled cyanopyrrolidine derivative per mole of enzyme with a high affinity, reflected by a dissociation constant (Kd) of 12 nM. nih.gov

| Parameter | Value | Enzyme Source |

|---|---|---|

| Inhibition Constant (Ki) | 11 nM | Human DPP-IV |

| Association Rate Constant (kon) | 1.3 x 105 M-1s-1 | Human DPP-IV |

| Dissociation Rate Constant (koff) | 1.3 x 10-3 s-1 | Human DPP-IV |

| Dissociation Constant (Kd) | 12 nM | Bovine Kidney DPP-IV |

| Dissociation Half-life (t1/2) | ~10 minutes | Bovine Kidney DPP-IV |

The inhibition of DPP-IV by cyanopyrrolidine derivatives is characterized as a reversible process. nih.govnih.gov Specifically, compounds like NVP-DPP728 are classified as slow-binding inhibitors that function through a two-step inhibition mechanism. nih.gov This mechanism suggests an initial rapid binding to the enzyme followed by a slower conformational change, leading to a more tightly bound enzyme-inhibitor complex. The inhibition is dependent on the nitrile group, forming a novel, reversible covalent complex that mimics the transition state of the natural substrate. nih.gov While some sources describe DPP-IV inhibitors more broadly as competitive, the detailed studies on cyanopyrrolidines point towards this more complex, time-dependent reversible inhibition. nih.govnih.gov

Molecular docking and structural studies have elucidated the key interactions between cyanopyrrolidine inhibitors and the active site of DPP-IV. researchgate.netnih.gov The active site of DPP-IV is a hydrophobic cavity containing a catalytic triad (B1167595) (Ser630, Asp708, His740) and several subsites (S1, S2, S1', S2'). nih.govnih.gov

The cyanopyrrolidine ring of the inhibitor typically occupies the S1 subsite, which is a hydrophobic pocket. The crucial interaction involves the nitrile group (-CN) of the inhibitor forming a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the active site. nih.gov This interaction is fundamental to the high potency of this class of inhibitors.

Molecular docking studies on related cyanopyrrolidide-pyrrolidinyl derivatives have identified several key amino acid residues involved in molecular recognition:

Hydrogen Bonding: The inhibitor forms hydrogen bonds with residues such as Arg125, Gln553, and His740. researchgate.net Interactions with Glu205 and Glu206 are also considered crucial for the activity of potent DPP-IV inhibitors. researchgate.net

Hydrophobic Interactions: The inhibitor engages in extensive hydrophobic interactions with residues lining the active site pocket, including Tyr547, Tyr662, and Trp629. nih.govnih.govvetmeduni.ac.at

Stereochemistry: The (S)-configuration at the 2-position of the pyrrolidine (B122466) ring is essential for maximal inhibitory activity, as the corresponding (D)-antipode is significantly less potent. nih.gov

These interactions collectively anchor the inhibitor within the active site, leading to effective inhibition of the enzyme's catalytic function. researchgate.net

DPP-IV is an aminopeptidase (B13392206) that cleaves dipeptides from the N-terminus of polypeptide chains. nih.govresearchgate.net Its substrate specificity is highly directed towards peptides with a proline or alanine (B10760859) residue in the penultimate (P1) position. nih.govresearchgate.net It can also cleave substrates with other amino acids like glycine, serine, or valine at the P1 position, but at a much slower rate. researchgate.net

The inhibition of DPP-IV by 2-(s)-Cyano-1-isoleucylpyrrolidine and its analogues does not alter the intrinsic substrate preference of the enzyme but rather prevents it from acting on its natural substrates. The primary consequence of this inhibition is the protection of key physiological peptides from degradation. nih.gov

| Substrate | Physiological Role | Reference |

|---|---|---|

| Glucagon-like peptide-1 (GLP-1) | Stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release. | nih.govnih.gov |

| Glucose-dependent insulinotropic polypeptide (GIP) | Stimulates glucose-dependent insulin secretion. | nih.govnih.gov |

| Neuropeptide Y (NPY) | Involved in anxiolytic and neuroprotective activities. | researchgate.net |

| Substance P | Functions as a neurotransmitter and neuromodulator. | researchgate.net |

| Erythropoietin | Stimulates red blood cell production. | nih.gov |

Investigation of Alternative Enzyme Targets and Off-Target Interactions

For any enzyme inhibitor, selectivity is a critical attribute. The development of cyanopyrrolidine-based DPP-IV inhibitors has included assessments of their activity against other related serine proteases to ensure target specificity. These related enzymes, often referred to as DASH (dipeptidyl peptidase 4 activity and/or structure homologs), share some structural or functional similarities with DPP-IV. nih.gov

Key enzymes screened for off-target inhibition include:

Dipeptidyl Peptidase 8 (DPP8)

Dipeptidyl Peptidase 9 (DPP9) (structurally similar to DPP8)

Dipeptidyl Peptidase II (DPP-II)

Fibroblast Activation Protein (FAP)

Studies on various 2-(s)-cyanopyrrolidine analogues have demonstrated a high degree of selectivity for DPP-IV over these other proteases. nih.gov For instance, in the development of novel inhibitors based on the (2S)-cyanopyrrolidine scaffold, compounds were explicitly evaluated for their inhibitory profile against DPP-II, DPP8, and FAP, with many showing high selectivity for DPP-IV. nih.gov This selectivity is crucial as the inhibition of other peptidases could lead to unintended biological effects. The structural differences in the active sites of these enzymes, despite some similarities, allow for the design of inhibitors that preferentially bind to DPP-IV.

Tyrosinase Inhibition and Mechanistic Elucidation

Tyrosinase is a key copper-containing enzyme responsible for the production of melanin (B1238610) in a process known as melanogenesis. mdpi.comnih.gov Its inhibition is a major focus in the development of agents for cosmetic and therapeutic applications aimed at reducing hyperpigmentation. nih.gov The mechanisms of tyrosinase inhibition are varied and can include competitive, uncompetitive, noncompetitive, and mixed-type inhibition. nih.gov Competitive inhibitors often act by chelating the copper ions within the enzyme's active site. nih.gov

While a wide range of natural and synthetic compounds have been identified as tyrosinase inhibitors, specific data on the inhibitory activity and mechanism of 2-(s)-Cyano-1-isoleucylpyrrolidine against tyrosinase are not extensively detailed in publicly available research. However, the study of various inhibitor classes provides a framework for how such a compound might interact with the enzyme. For instance, some inhibitors function by forming a Schiff base with primary amino groups within the enzyme, while others, like certain benzaldehyde (B42025) derivatives, are known to interact with biologically important nucleophilic groups such as sulfhydryl, amino, and hydroxyl groups. mdpi.com Kinetic studies of other inhibitors have revealed reversible, mixed-type inhibition, indicating binding to both the free enzyme and the enzyme-substrate complex. frontiersin.orgnih.gov Spectroscopic techniques, including fluorescence and circular dichroism, have been employed to demonstrate that some inhibitors can alter the conformation and secondary structure of tyrosinase. nih.gov

Interaction with α-Synuclein Aggregates as Research Probes

The aggregation of the α-synuclein protein is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. nih.gov Consequently, the development of small molecule probes that can specifically bind to and detect these aggregates is of paramount importance for early diagnosis and for understanding disease progression. researchgate.netrsc.org

A number of small molecules are being investigated for their potential to act as imaging agents or research probes for α-synuclein aggregates. nih.gov For instance, cyano-substituted indole (B1671886) derivatives have been synthesized and evaluated for their binding affinity to α-synuclein fibrils. nih.gov One promising candidate from these studies, a radioiodinated indole derivative, demonstrated moderate brain uptake in animal models. nih.gov While direct evidence for 2-(s)-Cyano-1-isoleucylpyrrolidine as a probe for α-synuclein is not prominent in the literature, the principles of probe design often involve creating molecules that can cross the blood-brain barrier and bind with high affinity and selectivity to the target aggregates. nih.gov The use of techniques like the Single-Molecule Array (SiMoA) has enabled the detection of α-synuclein aggregates at picomolar concentrations using small molecule capturing agents. researchgate.netrsc.org

Exploration of Histone Deacetylase (HDAC) Inhibition for Analogues

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. nih.gov Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. nih.gov The development of HDAC inhibitors is an active area of research, with a focus on designing molecules with improved potency and isoform selectivity. nih.gov

The exploration of novel chemical scaffolds for HDAC inhibition is ongoing. While there is no specific mention in the available literature of analogues of 2-(s)-Cyano-1-isoleucylpyrrolidine being investigated as HDAC inhibitors, the general strategies for developing such inhibitors are well-established. These often involve a pharmacophore model consisting of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. researchgate.net Researchers have synthesized various derivatives of existing compounds, such as researchgate.net-shogaol, and evaluated their HDAC inhibitory activity, with some derivatives showing micromolar efficacy. nih.gov Dual inhibitors that target both HDACs and other enzymes like topoisomerases are also being developed to overcome drug resistance in cancer therapy. nih.gov

Post-Translational Modification and Compound Stability in Biological Milieus

The efficacy and safety of a chemical compound are significantly influenced by its stability and potential for modification within a biological system. Post-translational modifications (PTMs) can alter the structure and function of proteins and can also potentially affect small molecule drugs. nih.gov

The stability of a compound in biological fluids such as blood and urine is a critical parameter evaluated during drug development. Studies on other compounds, for example, have shown that storage temperature and the presence of preservatives can significantly impact their degradation profiles. nih.govresearchgate.net For instance, storage at -20°C generally provides better stability for many compounds compared to 4°C. nih.gov

Structure Activity Relationship Sar Analysis and Rational Compound Design

Elucidation of Key Structural Features for DPP-IV Inhibitory Potency and Selectivity

The inhibitory activity of 2-(S)-Cyano-1-isoleucylpyrrolidine and its analogues against DPP-IV is contingent on specific molecular interactions with the enzyme's active site. The DPP-IV active site is comprised of several subsites, primarily the S1 and S2 pockets, which are crucial for inhibitor binding. scholarsresearchlibrary.comnih.gov

The pyrrolidine (B122466) ring of the inhibitor is a key structural feature, designed to mimic the proline residue of natural substrates and binds within the hydrophobic S1 pocket of the enzyme. nih.govoatext.com The potency of these inhibitors is significantly influenced by substitutions on this ring.

The (S)-cyano group at the 2-position of the pyrrolidine ring is another critical determinant of inhibitory potency. This group forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-IV active site, a key interaction for potent inhibition. researchgate.net The electron-withdrawing nature of the cyano group enhances this interaction. jcdronline.org

The isoleucyl moiety occupies the S2 pocket. The nature of the amino acid side chain at this position influences both potency and selectivity. While isoleucine is effective, modifications to this part of the molecule can be explored to optimize interactions with the S2 subsite.

Furthermore, interactions with additional subsites, such as S1' and S2', can significantly enhance inhibitory potency. jcdronline.org For instance, some inhibitors achieve higher activity through hydrogen bonding and other interactions with residues in these extended pockets. jcdronline.org

| Structural Feature | Binding Pocket | Key Interaction/Role | Reference |

|---|---|---|---|

| (S)-Pyrrolidine ring | S1 | Mimics proline of natural substrates; hydrophobic interactions. | nih.govoatext.com |

| (S)-Cyano group | Catalytic site (Ser630) | Forms a reversible covalent bond with the active site serine. | researchgate.net |

| Isoleucyl moiety | S2 | Occupies the S2 pocket, contributing to overall binding affinity. |

Impact of Stereochemistry on Biological Activity

The stereochemistry of the inhibitor is a paramount factor governing its biological activity. The specific three-dimensional arrangement of atoms dictates how well the molecule fits into the enzyme's active site and interacts with key residues.

For cyanopyrrolidine-based inhibitors, the (S)-configuration at the 2-position of the pyrrolidine ring is crucial for potent DPP-IV inhibition. This specific stereoisomer allows for the optimal orientation of the cyano group to interact with the catalytic serine residue.

Research has also highlighted the significance of stereochemistry at other positions within the inhibitor molecule. For example, in a series of 1-(γ-substituted prolyl)-(S)-2-cyanopyrrolidines, compounds with an (S)-stereochemistry at the γ-position of the proline ring were found to be approximately 20-fold more potent than their (R)-antipodes. nih.gov This demonstrates that subtle changes in the spatial arrangement of substituents can have a profound impact on inhibitory activity.

| Chiral Center | Favorable Configuration | Impact on Activity | Reference |

|---|---|---|---|

| Pyrrolidine C2 | S | Essential for optimal interaction of the cyano group with Ser630. | |

| Proline γ-position | S | Leads to a ~20-fold increase in potency compared to the R-isomer. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding rational drug design.

Several QSAR studies have been conducted on cyanopyrrolidine derivatives as DPP-IV inhibitors. These studies have employed various methods, including 2D-QSAR and 3D-QSAR.

2D-QSAR studies on 4-fluoro-2-cyanopyrrolidine derivatives have identified several physicochemical and structural descriptors that influence DPP-IV inhibitory activity. scholarsresearchlibrary.com These models, developed using techniques like multiple linear regression (MLR), have shown good predictive ability, with squared correlation coefficients (r²) typically above 0.8. scholarsresearchlibrary.com

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic requirements for potent inhibition. For substituted cyanopyrrolidine derivatives, 3D-QSAR models have been developed with high internal (q²) and external (pred_r²) predictivity values, often exceeding 0.9. jcdronline.org These models have highlighted the importance of steric descriptors at specific points around the molecule, suggesting that less bulky groups at certain positions on the cyanopyrrolidine moiety are favorable for activity. jcdronline.org The insights from these QSAR models are valuable for designing new DPP-IV inhibitors with enhanced potency.

| QSAR Method | Key Findings | Statistical Significance (Example) | Reference |

|---|---|---|---|

| 2D-QSAR | Identified key physicochemical and structural descriptors. | r² > 0.8 | scholarsresearchlibrary.com |

| 3D-QSAR (k-NN MFA) | Highlighted the importance of steric factors and the need for less bulky groups at specific positions. | q² = 0.9451, pred_r² = 0.9402 | jcdronline.org |

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches for Pyrrolidine Derivatives

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target protein, even with low affinity. These initial hits are then grown or linked together to create more potent, drug-like molecules. youtube.com In the context of DPP-IV inhibitors, FBDD can be used to discover novel binders for the S1 pocket, which can then be elaborated into potent inhibitors. nih.govui.ac.id

Scaffold hopping is another valuable technique in drug design that involves replacing the core molecular framework (scaffold) of a known inhibitor with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For DPP-IV inhibitors, scaffold hopping has been employed to design and synthesize new series of compounds, moving away from the traditional cyanopyrrolidine core to other heterocyclic systems like imidazo[1,2-a]pyridine. nih.govresearchgate.net This strategy has led to the identification of potent and selective inhibitors with novel chemical structures.

| Compound Name |

|---|

| 2-(S)-Cyano-1-isoleucylpyrrolidine |

| 4-fluoro-2-cyanopyrrolidine |

| 1-(γ-substituted prolyl)-(S)-2-cyanopyrrolidine |

Preclinical in Vitro and in Vivo Research Applications of 2 S Cyano 1 Isoleucylpyrrolidine and Its Analogues

Cellular Pathway Modulation Studies

Investigation of Apoptosis Induction Mechanisms in Cell Lines

The induction of apoptosis, or programmed cell death, is a critical process in maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Certain cyanopyrrolidine analogues have been investigated for their ability to induce apoptosis in cancer cell lines. Studies on related compounds, such as 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines (CATHIQs), have shown that these molecules can trigger apoptosis. For instance, treatment of NB4 and MKN-45 cancer cells with specific CATHIQs led to an increase in the early stages of apoptosis. nih.gov This process is often mediated through the mitochondrial pathway of apoptosis, which involves the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This release is a key event that activates the caspase cascade, a family of proteases that execute the apoptotic program. nih.govgoogle.com

The regulation of this pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.gov The ratio of these opposing proteins is crucial in determining a cell's fate. Research has demonstrated that compounds can induce apoptosis by increasing the Bax/Bcl-2 ratio, which leads to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c. nih.govnih.gov Furthermore, the cleavage of procaspase-3, an executioner caspase, is another indicator of apoptosis induction. nih.gov

| Cell Line | Compound Type | Observed Effects on Apoptosis |

| NB4 | 1-cyano-2-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | Increased early-stage apoptosis, increased Bax/Bcl-2 ratio, cleavage of procaspase-3, cytochrome c release. nih.gov |

| MKN-45 | 1-cyano-2-(4-trifluoromethylphenyl)-1,2,3,4-tetrahydroisoquinoline | Increased early-stage apoptosis, increased Bax/Bcl-2 ratio, cleavage of procaspase-3, cytochrome c release. nih.gov |

Analysis of Intracellular Signaling Cascades (e.g., PI3K/Akt, ERK, p38, JNK pathways)

Intracellular signaling pathways are complex networks that regulate a multitude of cellular processes, including proliferation, survival, and apoptosis. The phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways, which include extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are among the most studied.

Research on CATHIQs has revealed that these compounds can modulate these signaling cascades to induce apoptosis. nih.gov Specifically, they have been shown to attenuate the phosphorylation of Akt and ERK, both of which are key components of pro-survival pathways. nih.govnih.gov Conversely, these compounds promoted the phosphorylation of p38 and JNK, which are generally associated with stress responses and apoptosis induction. nih.gov The inhibition of the PI3K/Akt and ERK pathways, coupled with the activation of the p38 MAPK pathway, appears to be a crucial mechanism by which these compounds exert their anti-cancer effects. nih.gov These signaling pathways can be influenced by various upstream signals and play a significant role in regulating the mitochondrial apoptotic pathway. nih.govnih.gov

| Signaling Pathway | Effect of CATHIQ Treatment | Downstream Consequence |

| PI3K/Akt | Attenuated phosphorylation of Akt nih.gov | Inhibition of pro-survival signaling nih.gov |

| ERK | Attenuated phosphorylation of ERK nih.gov | Inhibition of pro-survival signaling nih.gov |

| p38 MAPK | Increased phosphorylation of p38 nih.gov | Activation of stress-response and apoptotic pathways nih.gov |

| JNK | Increased phosphorylation of JNK nih.gov | Activation of stress-response and apoptotic pathways nih.gov |

Cellular Tyrosinase Activity Modulation

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. mdpi.comresearchgate.net The inhibition of tyrosinase activity is a major focus in the development of agents for hyperpigmentation disorders and for cosmetic applications. researchgate.net Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. mdpi.com

Compounds that can inhibit tyrosinase activity are of significant interest. For example, 2-hydroxytyrosol has been shown to dose-dependently inhibit mushroom tyrosinase activity and also the tyrosinase activity in cell-free extracts of B16 melanoma cells. nih.gov The inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce the enzyme activity by half, is a common metric for assessing the potency of such compounds. Some compounds, like certain coumarins and kojic acid, are known tyrosinase inhibitors. nih.gov The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors, while others may chelate the copper ions at the active site of the enzyme. mdpi.comnih.gov

Experimental Models for Understanding Biological Functions

Study of Compound Effects in Cellular Systems (e.g., B16 melanoma cells)

B16 melanoma cells are a commonly used in vitro model for studying melanogenesis and the effects of potential therapeutic agents on melanoma. nih.govnih.gov These cells can be stimulated to produce melanin, providing a system to test the efficacy of tyrosinase inhibitors and other compounds that may affect melanin production. nih.gov

Studies using B16 melanoma cells have investigated the effects of various compounds on cell viability, proliferation, and melanin content. nih.govnih.gov For instance, the impact of sodium cyanate (B1221674) on B16 melanoma has been explored, showing an inhibition of DNA precursor incorporation, although this did not translate to a significant effect on host survival in in vivo models. nih.gov Other studies have focused on the ability of compounds to reduce melanin content in these cells, a direct consequence of tyrosinase inhibition. nih.gov For example, 2-hydroxytyrosol was found to inhibit α-melanocyte stimulating hormone (α-MSH)-stimulated melanin formation in intact B16 melanoma cells. nih.gov

| Cell Line | Compound | Observed Effects |

| B16 melanoma | Sodium Cyanate | Inhibition of [3H]thymidine incorporation into DNA. nih.gov |

| B16 melanoma | 2-Hydroxytyrosol | Inhibition of tyrosinase activity and α-MSH-stimulated melanin formation. nih.gov |

Assessment of Compound Interactions with Fibrillar Proteins (e.g., α-synuclein fibrils)

Alpha-synuclein (α-syn) is a protein that, under pathological conditions, can aggregate to form insoluble fibrils, which are a major component of Lewy bodies found in neurodegenerative diseases like Parkinson's disease. nih.govnih.gov Understanding the interaction of small molecules with these fibrils is crucial for the development of diagnostic imaging agents and potential therapeutic interventions aimed at preventing or disassembling these aggregates. nih.govsemanticscholar.org

Research has focused on identifying small molecules that can bind to α-synuclein fibrils. nih.gov Radioligand binding assays are a common technique used to determine the binding affinity of compounds to these fibrils. nih.gov These studies have revealed the existence of multiple binding sites on α-synuclein fibrils for small molecules. nih.gov Furthermore, techniques like NMR spectroscopy have been employed to map the specific regions of α-synuclein that interact with these small molecules. mdpi.comresearchgate.net Some studies have shown that certain polyphenols can inhibit the assembly of α-synuclein filaments by forming soluble, non-cytotoxic oligomeric complexes with the protein. researchgate.net The design of polypeptides that can coat the surface of α-synuclein fibrils and interfere with their propagation between cells is also an area of active investigation. nih.gov

Preclinical In Vivo Biodistribution Studies for Research Probes

The in vivo distribution of research probes based on 2-cyanopyrrolidine analogues, particularly those targeting Fibroblast Activation Protein (FAP), has been extensively studied in preclinical models to assess their potential as imaging agents and for targeted radionuclide therapy. These studies, typically conducted in tumor-bearing mice, reveal crucial information about a probe's tumor-targeting capabilities, clearance pathways, and off-target accumulation.

Radiolabeled FAP inhibitors (FAPIs) have demonstrated high uptake in FAP-positive tumors with low background signal in most healthy tissues, making FAP a promising target for diagnostic imaging. nih.gov The primary route of excretion for many of these hydrophilic FAPI compounds is renal. nih.gov However, modifications to the core structure can alter the pharmacokinetic properties, sometimes leading to increased hepatobiliary excretion.

For instance, biodistribution studies in mice bearing HT1080hFAP xenografts showed that while [⁶⁸Ga]Ga-FAPI-04 is almost exclusively cleared by the kidneys, the more lipophilic [¹⁸F]FGlc-FAPI exhibited significant hepatobiliary excretion. Despite this, the specific tumor uptake of [¹⁸F]FGlc-FAPI was higher than that of [⁶⁸Ga]Ga-FAPI-04 in this model.

Efforts to enhance tumor retention and imaging contrast have led to the development of dimeric FAPI derivatives. These larger molecules often exhibit more favorable tumor uptake and longer retention compared to their monomeric counterparts. researchgate.net For example, the dimer [⁶⁸Ga]Ga-LNC1013 showed persistently high tumor uptake over several hours post-injection, in contrast to the monomeric [⁶⁸Ga]Ga-FAPI-46. researchgate.net

The length of linkers used in constructing these probes can also significantly influence their biodistribution. Studies with ⁹⁹mTc-labeled FAPI compounds in U87MG tumor-bearing mice revealed that a probe designated as [⁹⁹mTc]Tc-L1 had a tumor absorption of 13.18 ± 1.26% injected dose per gram (%ID/g), whereas [⁹⁹mTc]Tc-L2, with a different linker, had a much lower uptake of 4.29 ± 0.22% ID/g. nih.gov This highlights the substantial impact of the linker on biodistribution performance. nih.gov

Table 1: Preclinical Biodistribution of Selected FAP-Targeting Research Probes in Tumor-Bearing Mice

| Research Probe | Mouse Model | Key Findings (%ID/g in Tumor) | Primary Excretion Route | Reference |

|---|---|---|---|---|

| [¹⁸F]FGlc-FAPI | HT1080hFAP Xenografts | 4.5% | Hepatobiliary & Renal | |

| [⁶⁸Ga]Ga-FAPI-04 | HT1080hFAP Xenografts | 2.0% | Renal | |

| [⁹⁹mTc]Tc-L1 | U87MG Xenografts | 13.18 ± 1.26% | Not Specified | nih.gov |

| [⁹⁹mTc]Tc-L2 | U87MG Xenografts | 4.29 ± 0.22% | Not Specified | nih.gov |

| [¹⁷⁷Lu]Lu-FAP-2286 | HEK-293-FAP Xenografts | High uptake sustained for 120 h | Renal | nih.gov |

Role as a Biochemical Tool in Enzyme and Pathway Research

The 2-cyanopyrrolidine scaffold is a cornerstone for designing potent and selective inhibitors used as biochemical tools to investigate the function of specific enzymes and pathways. These compounds, including 2-(S)-Cyano-1-isoleucylpyrrolidine analogues, are particularly significant in studying serine proteases like Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-4 (DPP-4). nih.govnih.gov

As research tools, these inhibitors allow for the elucidation of structure-activity relationships (SAR). nih.gov By systematically modifying the N-acyl group and the 2-cyanopyrrolidine residue of N-acylated glycyl-(2-cyano)pyrrolidines, researchers have been able to map the chemical features that govern inhibitory potency and selectivity against FAP. nih.gov This has led to the development of inhibitors with potency in the nanomolar range and high selectivity over related dipeptidyl peptidases such as DPP-IV, DPP9, and DPP II. nih.gov

A significant challenge in this area of research is achieving selectivity not only against other DPPs but also against prolyl oligopeptidase (PREP), another serine protease that shares structural similarities with FAP. nih.govnih.gov The development of compounds like those with a N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold provided a breakthrough, yielding inhibitors with low nanomolar FAP inhibition and over 1000-fold selectivity against both DPPs and PREP. nih.gov These highly selective molecules are invaluable tools for isolating the specific biological functions of FAP in complex processes like tumor growth and tissue remodeling without the confounding effects of inhibiting other enzymes. nih.gov

In the context of pathway research, inhibitors based on this scaffold are crucial for studying the roles of enzymes in physiological and pathological processes. For example, DPP-4 inhibitors such as valine-pyrrolidide are used in vivo in animal models to prevent the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov By inhibiting DPP-4, researchers can stabilize GLP-1 levels, allowing for accurate measurement of its secretion and a clearer understanding of its role in glucose metabolism. nih.gov This approach helps to dissect the intricate pathways of glucose homeostasis and the impact of DPP-4 activity on various biological systems, including the immune system and intestinal barrier function. nih.gov These inhibitors serve as essential probes to explore the therapeutic potential of targeting specific enzymes in diseases like diabetes. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(S)-Cyano-1-isoleucylpyrrolidine |

| [¹⁸F]FGlc-FAPI |

| [⁶⁸Ga]Ga-FAPI-04 |

| [⁶⁸Ga]Ga-FAPI-46 |

| [⁶⁸Ga]Ga-LNC1013 |

| [⁹⁹mTc]Tc-L1 |

| [⁹⁹mTc]Tc-L2 |

| [¹⁷⁷Lu]Lu-FAP-2286 |

| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) |

Advanced Analytical and Biophysical Characterization in Research Settings

Chromatographic and Spectroscopic Techniques for Purity and Identity Confirmation within Research Studies

In a research context, ensuring the purity and confirming the chemical identity of a synthesized compound like 2-(s)-Cyano-1-isoleucylpyrrolidine is of paramount importance before its use in biological assays. A combination of chromatographic and spectroscopic methods is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of the compound. Specifically, reversed-phase HPLC is often utilized, where the compound is passed through a column with a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov The retention time of the compound is a characteristic feature, and the presence of a single, sharp peak indicates a high degree of purity. The method can be quantitative, allowing for the determination of the compound's concentration in a sample. nih.gov

Mass Spectrometry (MS) is used to confirm the molecular weight of 2-(s)-Cyano-1-isoleucylpyrrolidine. By ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions, the molecular mass can be determined with high accuracy, providing strong evidence for the compound's identity. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for elucidating the precise molecular structure. youtube.comresearchgate.net The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum provide a detailed map of the atoms within the molecule, confirming the connectivity and stereochemistry of the isoleucyl and pyrrolidine (B122466) moieties, as well as the presence and location of the cyano group. youtube.comresearchgate.net

Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule. youtube.com The characteristic absorption bands for the nitrile (cyano) group, amide carbonyl group, and C-H bonds would be expected in the IR spectrum of 2-(s)-Cyano-1-isoleucylpyrrolidine. youtube.comresearchgate.net

Table 1: Summary of Analytical Techniques for Purity and Identity Confirmation

| Technique | Purpose | Expected Observations for 2-(s)-Cyano-1-isoleucylpyrrolidine |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak in the chromatogram. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated molecular weight. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and identity confirmation | Characteristic chemical shifts and coupling constants for the isoleucyl and pyrrolidine protons and carbons. |

| Infrared (IR) Spectroscopy | Functional group identification | Absorption bands for C≡N (cyano), C=O (amide), and N-H bonds. |

Biophysical Methods for Ligand-Target Binding Kinetics and Thermodynamics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To understand the mechanism of action of 2-(s)-Cyano-1-isoleucylpyrrolidine as a DPP-4 inhibitor, biophysical methods are employed to characterize the binding kinetics (the rates of association and dissociation) and thermodynamics (the energetic driving forces of binding).

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of the inhibitor to its target enzyme, DPP-4. khanacademy.org In a typical ITC experiment, a solution of the inhibitor is titrated into a solution containing the enzyme. nih.gov The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. khanacademy.orgresearchgate.net For many DPP-4 inhibitors, the binding is an enthalpy-driven process. vetmeduni.ac.atnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. youtube.comnih.gov In an SPR experiment, the DPP-4 enzyme is typically immobilized on a sensor chip surface. nih.gov A solution containing 2-(s)-Cyano-1-isoleucylpyrrolidine is then flowed over the surface, and the binding is detected as a change in the refractive index at the sensor surface. youtube.com This allows for the determination of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kd or kₒff), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/kₐ). nih.govnicoyalife.com Studies on similar DPP-4 inhibitors have shown rapid association and slow dissociation rates. researchgate.netnih.govacs.org

Table 2: Representative Thermodynamic and Kinetic Parameters for DPP-4 Inhibitors

| Inhibitor | K D (nM) | k on (10⁶ M⁻¹s⁻¹) | k off (10⁻⁴ s⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|---|---|

| Alogliptin | 6.8 | 1.1 | 7.5 | -11.1 | -9.6 | -1.5 |

| Linagliptin | 1.0 | 7.6 | 0.5 | -12.3 | -11.1 | -1.2 |

| Saxagliptin | 1.3 | 1.3 | 1.7 | -12.1 | -10.5 | -1.6 |

| Sitagliptin | 18 | 0.4 | 7.2 | -10.6 | -8.5 | -2.1 |

| Vildagliptin | 53 | 0.07 | 3.7 | -10.0 | -11.0 | 1.0 |

Data adapted from a comparative analysis of DPP-4 inhibitors. vetmeduni.ac.at

Radiochemical Synthesis and Application in Research Tracer Development (e.g., ¹²⁵I-labeling)

Radiolabeling of 2-(s)-Cyano-1-isoleucylpyrrolidine can be performed to create a research tracer for in vitro and in vivo studies. Iodine-125 (¹²⁵I) is a commonly used radioisotope for this purpose due to its convenient half-life and detectable gamma emissions. nih.gov

The synthesis of a ¹²⁵I-labeled version of 2-(s)-Cyano-1-isoleucylpyrrolidine would likely involve the introduction of a functional group amenable to radioiodination, such as a phenolic group (e.g., a tyrosine residue) or an organotin precursor, if not already present in a modified version of the molecule. Direct electrophilic radioiodination can be achieved using an oxidizing agent like Chloramine-T or Iodogen to convert [¹²⁵I]iodide to a reactive iodine species that can substitute onto an activated aromatic ring. mdpi.com

Once synthesized and purified, the ¹²⁵I-labeled 2-(s)-Cyano-1-isoleucylpyrrolidine can be used as a tracer in various research applications. nih.gov These include:

Receptor Binding Assays: To quantify the binding of the inhibitor to DPP-4 in tissue homogenates or cell preparations.

Autoradiography: To visualize the distribution of DPP-4 in tissue sections.

In Vivo Biodistribution Studies: To track the distribution, accumulation, and clearance of the compound in animal models, providing valuable pharmacokinetic information. nih.gov

Table 3: Overview of ¹²⁵I-Labeling for Tracer Development

| Step | Description | Key Considerations |

|---|---|---|

| Precursor Modification | Introduction of a moiety suitable for radioiodination (if necessary). | Maintaining the biological activity of the parent compound. |

| Radioiodination | Reaction with [¹²⁵I]iodide in the presence of an oxidizing agent. | Choice of oxidizing agent to minimize damage to the molecule. |

| Purification | Separation of the radiolabeled compound from unreacted iodide and byproducts, often using HPLC. | Achieving high radiochemical purity. |

| Application | Use in in vitro or in vivo studies. | Ensuring the stability of the radiolabel. |

Crystallographic Studies of Enzyme-Inhibitor Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information about how 2-(s)-Cyano-1-isoleucylpyrrolidine binds to the active site of DPP-4. ijpsr.com To achieve this, crystals of the DPP-4 enzyme are grown in the presence of the inhibitor. These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the enzyme-inhibitor complex. rcsb.orgrcsb.org

Crystallographic studies of DPP-4 complexed with various cyanopyrrolidine inhibitors have revealed key interactions that are crucial for binding. pdbj.orgpdbj.org The cyano group of these inhibitors typically forms a covalent, yet reversible, bond with the catalytic serine residue (Ser630) in the active site of DPP-4. pdbj.orgnih.gov The pyrrolidine ring and the isoleucyl side chain of 2-(s)-Cyano-1-isoleucylpyrrolidine would be expected to occupy specific subsites within the enzyme's active site, forming hydrogen bonds and van der Waals interactions with key amino acid residues. Common interacting residues in the DPP-4 active site include Glu205, Glu206, Tyr662, and Arg125. nih.govresearchgate.netresearchgate.net This detailed structural information is invaluable for understanding the basis of the inhibitor's potency and selectivity and can guide the rational design of new, improved inhibitors. nih.gov

Table 4: Representative PDB Entries for DPP-4 in Complex with Cyanopyrrolidine Inhibitors

| PDB ID | Inhibitor | Resolution (Å) | Key Interacting Residues |

|---|---|---|---|

| 2G63 | (5-substituted pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine | 2.30 | Covalent bond with Ser630. |

| 2I03 | ABT-279 (an alkynyl cyanopyrrolidine) | 2.40 | Covalent interaction with Ser630. |

| 4FFW | Sitagliptin (contains a trifluoromethylpiperazine) | 2.90 | Non-covalent interactions with the active site. |

Data sourced from the Protein Data Bank. pdbj.orgrcsb.orgpdbj.org

Future Directions and Emerging Research Avenues for 2 S Cyano 1 Isoleucylpyrrolidine Research

Development of Next-Generation Pyrrolidine-Based Probes for Specific Biological Targets

The development of sophisticated chemical probes is paramount for dissecting complex biological systems. For pyrrolidine-based compounds like 2-(S)-Cyano-1-isoleucylpyrrolidine, future research is geared towards creating next-generation probes to explore and validate new biological targets beyond DPP-IV. This involves the design and synthesis of molecules that can be used for imaging, target identification, and quantifying enzyme activity in living systems.

A significant area of development is the creation of activatable fluorescent probes. These probes are designed to be non-fluorescent until they interact with their specific target enzyme. For instance, fluorescent probes targeting DPP-4 have been developed that are highly, selectively, and rapidly activated in senescent cells, allowing for their visualization in vivo. nih.gov This approach could be adapted for 2-(S)-Cyano-1-isoleucylpyrrolidine to create probes for other related serine proteases or to investigate its off-target activities. Another strategy involves the use of time-resolved fluorescence (TRF) probes, which offer high sensitivity and reliability in inhibitor screening assays. nih.gov The design of a novel DPP-4 probe, Gly-Pro-BCD-Tb, exemplifies this approach and could serve as a template for developing probes based on the isoleucylpyrrolidine scaffold. nih.gov

Furthermore, the incorporation of photo-affinity labels or "click chemistry" handles into the pyrrolidine (B122466) scaffold can enable the identification of novel binding partners and the elucidation of mechanisms of action. These chemical proteomics tools are invaluable for understanding the full spectrum of a compound's biological interactions.

Integration with Systems Biology and Proteomics Approaches for Comprehensive Mechanism Elucidation

To gain a holistic understanding of the biological effects of 2-(S)-Cyano-1-isoleucylpyrrolidine and its analogs, future research will increasingly rely on the integration of systems biology and proteomics. These approaches allow for a global analysis of cellular responses to a compound, moving beyond the study of a single target to a network-level perspective.

Proteomics, particularly mass spectrometry-based approaches, can be used to create a comprehensive inventory of proteins whose expression or post-translational modifications are altered upon treatment with a pyrrolidine-based inhibitor. youtube.com For example, proteomic studies on cells treated with DPP-4 inhibitors can reveal changes in signaling pathways, off-target effects, and potential biomarkers for drug efficacy or resistance. youtube.com This can be achieved through global protein profiling or by focusing on specific post-translational modifications like phosphorylation (phosphoproteomics) or ubiquitination. youtube.com Such studies can uncover unexpected therapeutic applications or potential liabilities of these compounds. For instance, research has shown that DPP-4 inhibitors can influence the gut microbiome and have effects on the immune system, suggesting a broader biological role than initially anticipated. researchgate.net

Systems biology approaches, which integrate experimental data from proteomics, genomics, and metabolomics with computational modeling, can then be used to construct network models of drug action. This can help to predict the downstream consequences of inhibiting a particular target and to identify key nodes in the network that could be targeted for synergistic therapeutic effects.

Exploration of Novel Synthetic Methodologies for Enhanced Scalability and Derivatization

The advancement of 2-(S)-Cyano-1-isoleucylpyrrolidine and its analogs from laboratory-scale research to potential clinical applications hinges on the development of efficient and scalable synthetic methodologies. Future research in this area will focus on novel strategies that not only allow for the large-scale production of the core pyrrolidine scaffold but also facilitate the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies.

One promising approach is the use of continuous flow chemistry. A highly diastereoselective continuous flow protocol has been developed for the rapid and scalable synthesis of α-chiral pyrrolidines, achieving high yields and excellent diastereocontrol in a matter of seconds. rsc.org This methodology has been successfully applied to the gram-scale preparation of a κ-opioid receptor antagonist intermediate, demonstrating its potential for industrial applications. rsc.org Another avenue of exploration is the development of novel catalytic methods. For instance, ring-closing enyne metathesis (RCEM) reactions using air-stable and functionally compatible ruthenium catalysts have been shown to be an efficient method for synthesizing chiral pyrrolidine derivatives under mild conditions. organic-chemistry.org

Furthermore, stereoselective synthesis methods are crucial for producing enantiomerically pure compounds, as different stereoisomers can have vastly different biological activities. nih.gov Recent advances in this area include the use of [3 + 2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides to produce densely substituted pyrrolidines with high regio- and diastereoselectivities. acs.org The development of such robust and versatile synthetic routes will be instrumental in creating extensive libraries of pyrrolidine-based compounds for biological screening and optimization. nih.gov

| Synthetic Methodology | Key Advantages | Potential Application for Pyrrolidine Derivatives |

| Continuous Flow Chemistry | Rapid reaction times, high throughput, enhanced safety, and scalability. rsc.org | Large-scale, efficient production of chiral pyrrolidine cores. rsc.org |

| Ring-Closing Enyne Metathesis (RCEM) | Atom-economical, mild reaction conditions, direct access to conjugated dienes. organic-chemistry.org | Synthesis of diverse chiral pyrrolidine derivatives from readily available starting materials. organic-chemistry.org |

| [3 + 2] Cycloaddition Reactions | High stereoselectivity, generation of multiple stereocenters in a single step. acs.org | Creation of libraries of densely functionalized and stereochemically complex pyrrolidine analogs. acs.org |

Computational Predictive Modeling for De Novo Design and Optimization of Analogues

Computational modeling has become an indispensable tool in modern drug discovery, enabling the de novo design and optimization of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. For 2-(S)-Cyano-1-isoleucylpyrrolidine and its analogs, computational approaches will play a crucial role in guiding the design of next-generation compounds.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key strategies. SBDD utilizes the three-dimensional structure of the target protein to design molecules that can bind with high affinity and specificity. Molecular docking simulations, for example, can predict the binding poses and affinities of novel pyrrolidine derivatives within the active site of an enzyme like DPP-IV. tandfonline.comnih.gov This information can then be used to guide the synthesis of compounds with improved interactions with key residues. tandfonline.comnih.gov

LBDD, on the other hand, relies on the knowledge of known active compounds to develop pharmacophore models that define the essential chemical features required for biological activity. These models can then be used to screen virtual libraries of compounds to identify new potential hits. nih.gov Quantitative structure-activity relationship (QSAR) studies can further refine these models by correlating the chemical structures of a series of compounds with their biological activities. researchgate.nettandfonline.com

More advanced computational techniques, such as free energy perturbation (FEP) and molecular dynamics (MD) simulations, can provide more accurate predictions of binding affinities and can be used to study the dynamic behavior of protein-ligand complexes. researchgate.net These methods, combined with de novo design algorithms that can generate novel molecular structures within the constraints of a binding site, will accelerate the discovery and optimization of new pyrrolidine-based therapeutic candidates. nih.gov

| Computational Method | Application in Pyrrolidine Derivative Design | Key Outcome |

| Molecular Docking | Predicting the binding mode and affinity of new analogs to a target protein. tandfonline.comnih.gov | Prioritization of compounds for synthesis and biological testing. tandfonline.com |

| Pharmacophore Modeling | Identifying the essential 3D chemical features required for biological activity. nih.gov | Virtual screening of compound libraries to find new hits. nih.gov |

| QSAR | Correlating structural properties with biological activity to guide optimization. researchgate.nettandfonline.com | Predictive models for the activity of unsynthesized compounds. tandfonline.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. researchgate.net | Understanding the stability of binding and the role of conformational changes. researchgate.net |

| De Novo Design | Generating novel molecular structures tailored to a specific binding site. nih.gov | Discovery of entirely new chemical scaffolds with desired biological activity. nih.gov |

Q & A

Q. How can researchers balance open data sharing with intellectual property concerns when publishing findings on this compound?

- Methodological Answer :

- Selective Disclosure : Share structural data and bioactivity summaries while withholding proprietary synthesis steps.

- Embargo Periods : Delay data release until patents are filed.

- Data Licensing : Use CC-BY-SA for non-commercial reuse.

Compliance with institutional and funding agency policies is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.